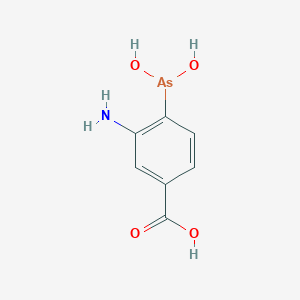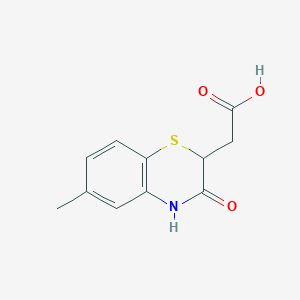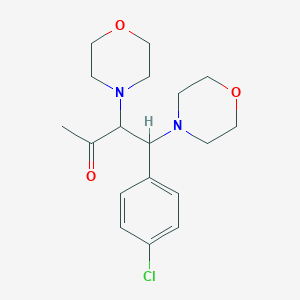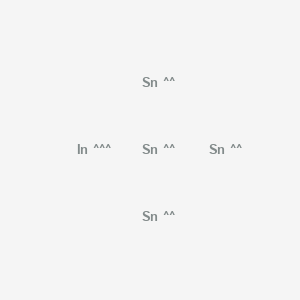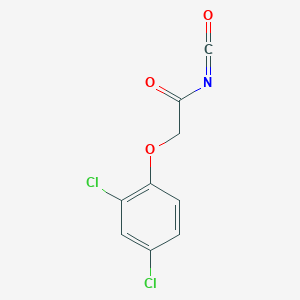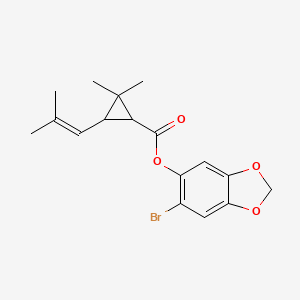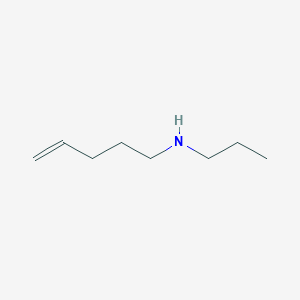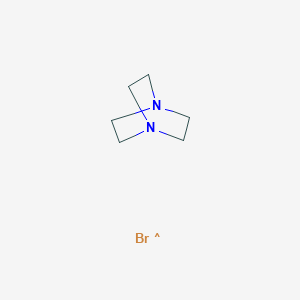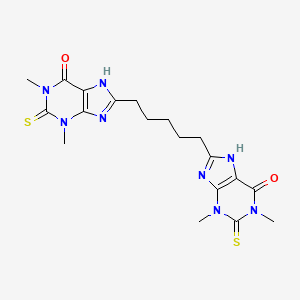
Theophylline, 8,8'-pentamethylenebis(2-thio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Theophylline, 8,8’-pentamethylenebis(2-thio-: is a chemical compound known for its unique structure and properties. It is a derivative of theophylline, a well-known xanthine used in medicine for its bronchodilator effects. The compound has a molecular formula of C19H24N8O2S2 and a molecular weight of 460.63 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Theophylline, 8,8’-pentamethylenebis(2-thio- involves the reaction of theophylline with a pentamethylene bridge and thiol groups. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Theophylline, 8,8’-pentamethylenebis(2-thio- undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Theophylline, 8,8’-pentamethylenebis(2-thio- is used as a building block for synthesizing more complex molecules
Biology: In biological research, this compound is studied for its potential effects on cellular processes and signaling pathways. It may be used in experiments to understand its interaction with biological molecules.
Medicine: Theophylline, 8,8’-pentamethylenebis(2-thio- has potential therapeutic applications due to its structural similarity to theophylline. It may be investigated for its effects on respiratory conditions, inflammation, and other medical conditions.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Theophylline, 8,8’-pentamethylenebis(2-thio- involves its interaction with molecular targets such as enzymes and receptors. It may act as an inhibitor or activator of specific pathways, depending on its structure and the context of its use. The compound’s effects are mediated through its binding to target molecules, leading to changes in their activity and downstream signaling events.
Comparación Con Compuestos Similares
- Theophylline
- Caffeine
- Theobromine
Comparison: Theophylline, 8,8’-pentamethylenebis(2-thio- is unique due to its pentamethylene bridge and thiol groups, which differentiate it from other xanthine derivatives like theophylline, caffeine, and theobromine. These structural differences may result in distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
6466-31-5 |
|---|---|
Fórmula molecular |
C19H24N8O2S2 |
Peso molecular |
460.6 g/mol |
Nombre IUPAC |
8-[5-(1,3-dimethyl-6-oxo-2-sulfanylidene-7H-purin-8-yl)pentyl]-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one |
InChI |
InChI=1S/C19H24N8O2S2/c1-24-14-12(16(28)26(3)18(24)30)20-10(22-14)8-6-5-7-9-11-21-13-15(23-11)25(2)19(31)27(4)17(13)29/h5-9H2,1-4H3,(H,20,22)(H,21,23) |
Clave InChI |
BCADCRQRLZMCMC-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=S)C)NC(=N2)CCCCCC3=NC4=C(N3)C(=O)N(C(=S)N4C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


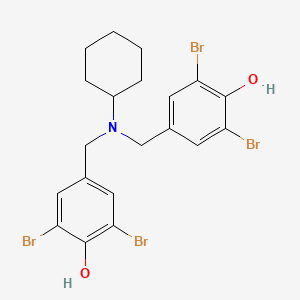
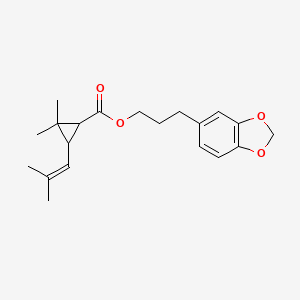
![2-Chloroethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B14723577.png)

![Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B14723589.png)
